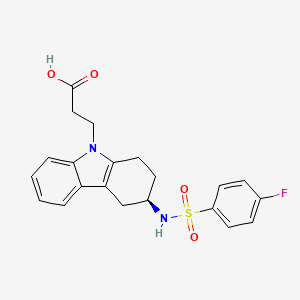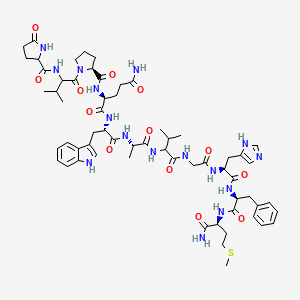
Nigericin sodium salt
Overview
Description
Nigericin sodium salt is a polyether ionophore antibiotic derived from the bacterium Streptomyces hygroscopicus. It is known for its ability to transport ions across biological membranes, particularly potassium (K+) and hydrogen (H+) ions . This compound has been widely studied for its biological activities and potential therapeutic applications.
Mechanism of Action
Target of Action
Nigericin sodium, also known as Nigericin sodium salt, is a polyether antibiotic produced by Streptomyces hygroscopicus . It primarily targets the ion transport system in cells . Specifically, it acts as an ionophore for H+ , K+ , and Pb2+ . It is also known to target the NLRP3 inflammasome , a multi-protein complex that plays a crucial role in the innate immune response .
Mode of Action
Nigericin sodium operates as an electroneutral K+/H+ antiporter . It facilitates the exchange of K+ ions for H+ ions across the cell membrane . This ion exchange disrupts the membrane potential and stimulates ATPase activity in mitochondria . In the context of the NLRP3 inflammasome, Nigericin sodium triggers the processing and release of the inflammatory cytokine IL-18 .
Biochemical Pathways
The primary biochemical pathway affected by Nigericin sodium is the potassium ion transport pathway . By facilitating the efflux of potassium ions, Nigericin sodium disrupts the ion balance within the cell, affecting various cellular processes . In the context of the immune response, Nigericin sodium activates the NLRP3 inflammasome, leading to the release of pro-inflammatory cytokines .
Pharmacokinetics
It is known that the compound is lipophilic, which allows it to cross cell membranes and exert its effects
Result of Action
The primary result of Nigericin sodium’s action is the disruption of ion balance within the cell, leading to changes in membrane potential and mitochondrial activity . In the immune response context, Nigericin sodium’s activation of the NLRP3 inflammasome leads to the release of pro-inflammatory cytokines, which can have various effects depending on the specific cellular and disease context .
Action Environment
The action of Nigericin sodium can be influenced by various environmental factors. For instance, the presence of certain ions in the cellular environment can affect the ion exchange activity of Nigericin sodium . Additionally, the compound’s lipophilic nature means that its activity could potentially be influenced by the lipid composition of cell membranes
Biochemical Analysis
Biochemical Properties
Nigericin sodium plays a crucial role in biochemical reactions by acting as an ionophore, facilitating the exchange of potassium (K+) for hydrogen (H+) ions across biological membranes . This ion exchange disrupts membrane potential and stimulates ATPase activity in mitochondria . Nigericin sodium interacts with various biomolecules, including enzymes and proteins involved in ion transport and cellular metabolism. For instance, it has been shown to activate the NLRP3 inflammasome in human macrophages, leading to the secretion of pro-inflammatory cytokines such as interleukin-1β (IL-1β) .
Cellular Effects
Nigericin sodium exerts significant effects on various cell types and cellular processes. It disrupts membrane potential and induces changes in pH, leading to cell death . In human colorectal cancer cells, nigericin sodium has been shown to inhibit the Wnt/β-catenin signaling pathway, reducing tumor cell proliferation and inducing apoptosis . Additionally, it influences cell signaling pathways, gene expression, and cellular metabolism by altering ion gradients and membrane potential .
Molecular Mechanism
The molecular mechanism of nigericin sodium involves its function as an ionophore, facilitating the electroneutral exchange of K+ for H+ ions . This ion exchange disrupts membrane potential and stimulates ATPase activity in mitochondria, leading to changes in cellular energy metabolism . Nigericin sodium also activates the NLRP3 inflammasome by inducing potassium efflux, which is a key step in inflammasome activation . This activation leads to the cleavage of pro-IL-1β and the release of active IL-1β, contributing to the inflammatory response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of nigericin sodium can change over time. The compound is relatively stable when stored at 4ºC in a lyophilized form, but its potency may decrease when in solution . Long-term exposure to nigericin sodium can lead to sustained activation of the NLRP3 inflammasome and prolonged inflammatory responses . Additionally, chemical modifications, such as fluorination, have been shown to enhance the efficacy and reduce the toxicity of nigericin sodium .
Dosage Effects in Animal Models
The effects of nigericin sodium vary with different dosages in animal models. At lower doses, it can effectively activate the NLRP3 inflammasome and induce inflammatory responses . Higher doses of nigericin sodium have been associated with toxicity in mammalian cells and animal models . For instance, high doses can lead to hepatotoxicity and other adverse effects . Therefore, careful dosage optimization is essential to balance efficacy and safety.
Metabolic Pathways
Nigericin sodium is involved in metabolic pathways related to ion transport and cellular energy metabolism. It interacts with enzymes and cofactors that regulate ion gradients and ATP synthesis . By disrupting membrane potential and stimulating ATPase activity, nigericin sodium affects metabolic flux and alters metabolite levels . Additionally, chemical modifications of nigericin sodium can influence its metabolic stability and efficacy .
Transport and Distribution
Nigericin sodium is transported and distributed within cells and tissues through its ionophore activity. It interacts with transporters and binding proteins that facilitate its movement across biological membranes . The compound’s lipophilic nature allows it to accumulate in cellular membranes, where it exerts its effects on ion transport and membrane potential . This distribution pattern is crucial for its role in modulating cellular processes and signaling pathways.
Subcellular Localization
The subcellular localization of nigericin sodium is primarily within cellular membranes, particularly the mitochondrial membrane . Its ionophore activity leads to the efflux of potassium ions from mitochondria, disrupting membrane potential and affecting mitochondrial function . This localization is essential for its role in modulating cellular energy metabolism and activating the NLRP3 inflammasome . Additionally, nigericin sodium may undergo post-translational modifications that influence its targeting to specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nigericin sodium salt is typically produced through fermentation processes involving Streptomyces strains. The fermentation medium and conditions, such as pH, temperature, and nutrient composition, are optimized to maximize the yield of nigericin . After fermentation, the compound is extracted and purified using techniques like high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of nigericin sodium involves large-scale fermentation using optimized strains of Streptomyces hygroscopicus. The fermentation broth is processed to isolate and purify nigericin sodium, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Nigericin sodium salt undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of nigericin sodium include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of nigericin sodium depend on the specific reaction conditions. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds .
Scientific Research Applications
Nigericin sodium salt has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Nigericin sodium salt is similar to other polyether ionophores, such as monensin and valinomycin . it is unique in its ability to act as an antiporter for both potassium (K+) and hydrogen (H+) ions. Other similar compounds include:
Monensin: Another polyether ionophore with similar ion transport properties.
Valinomycin: Known for its high selectivity for potassium ions.
This compound’s unique properties make it a valuable tool for studying ion transport and its effects on cellular processes.
Properties
CAS No. |
28643-80-3 |
|---|---|
Molecular Formula |
C40H67NaO11 |
Molecular Weight |
746.9 g/mol |
IUPAC Name |
sodium;2-[6-[[(2S,5R)-2-[(5S)-5-[5-[(6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-7-methoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-3-methyloxan-2-yl]propanoate |
InChI |
InChI=1S/C40H68O11.Na/c1-21-11-12-28(46-33(21)26(6)36(42)43)17-29-18-30(45-10)27(7)40(48-29)25(5)19-38(9,51-40)32-13-14-37(8,49-32)35-23(3)16-31(47-35)34-22(2)15-24(4)39(44,20-41)50-34;/h21-35,41,44H,11-20H2,1-10H3,(H,42,43);/q;+1/p-1/t21?,22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,37-,38-,39-,40+;/m0./s1 |
InChI Key |
MOYOTUKECQMGHE-QQWZKJHFSA-M |
SMILES |
CC1CCC(OC1C(C)C(=O)[O-])CC2CC(C(C3(O2)C(CC(O3)(C)C4CCC(O4)(C)C5C(CC(O5)C6C(CC(C(O6)(CO)O)C)C)C)C)C)OC.[Na+] |
Isomeric SMILES |
CC1CCC(OC1C(C)C(=O)[O-])CC2CC(C([C@@]3(O2)C(C[C@@](O3)(C)C4CC[C@@](O4)(C)C5C(CC(O5)C6C(CC([C@@](O6)(CO)O)C)C)C)C)C)OC.[Na+] |
Canonical SMILES |
CC1CCC(OC1C(C)C(=O)[O-])CC2CC(C(C3(O2)C(CC(O3)(C)C4CCC(O4)(C)C5C(CC(O5)C6C(CC(C(O6)(CO)O)C)C)C)C)C)OC.[Na+] |
Appearance |
Solid powder |
Pictograms |
Acute Toxic; Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Nigericin sodium; Azalomycin M; Helixin C; Polyetherin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















